molecular formula C13H10O3 B1332833 5-(4-Acetylphenyl)furan-2-carbaldehyde CAS No. 57268-39-0

5-(4-Acetylphenyl)furan-2-carbaldehyde

Cat. No.: B1332833
CAS No.: 57268-39-0
M. Wt: 214.22 g/mol
InChI Key: BVPMCORRAXYAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Acetylphenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C13H10O3 and a molecular weight of 214.22 g/mol It is characterized by the presence of a furan ring substituted with a 4-acetylphenyl group and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Acetylphenyl)furan-2-carbaldehyde typically involves the reaction of 4-acetylphenylboronic acid with 2-furaldehyde under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

5-(4-Acetylphenyl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Bromine in acetic acid for bromination, nitric acid in sulfuric acid for nitration.

Major Products Formed

    Oxidation: 5-(4-Acetylphenyl)furan-2-carboxylic acid.

    Reduction: 5-(4-Acetylphenyl)furan-2-methanol.

    Substitution: 5-(4-Acetylphenyl)-3-bromofuran-2-carbaldehyde (bromination), 5-(4-Acetylphenyl)-3-nitrofuran-2-carbaldehyde (nitration).

Scientific Research Applications

5-(4-Acetylphenyl)furan-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(4-Acetylphenyl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their biological effects. For example, the aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methylphenyl)furan-2-carbaldehyde: Similar structure but with a methyl group instead of an acetyl group.

    5-(4-Methoxyphenyl)furan-2-carbaldehyde: Similar structure but with a methoxy group instead of an acetyl group.

    5-(4-Nitrophenyl)furan-2-carbaldehyde: Similar structure but with a nitro group instead of an acetyl group.

Uniqueness

5-(4-Acetylphenyl)furan-2-carbaldehyde is unique due to the presence of the acetyl group, which can undergo various chemical transformations, providing a versatile platform for the synthesis of diverse derivatives. This compound’s unique reactivity and potential biological activity make it a valuable target for research and development in multiple scientific fields.

Properties

IUPAC Name

5-(4-acetylphenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c1-9(15)10-2-4-11(5-3-10)13-7-6-12(8-14)16-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPMCORRAXYAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366254
Record name 5-(4-Acetylphenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57268-39-0
Record name 5-(4-Acetylphenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Acetylphenyl)furan-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-(4-Acetylphenyl)furan-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-(4-Acetylphenyl)furan-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-(4-Acetylphenyl)furan-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-(4-Acetylphenyl)furan-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-(4-Acetylphenyl)furan-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.